REACTION_CXSMILES
|
C=[O:2].[CH2:3]([CH:6]([CH2:10][CH2:11][CH3:12])[C:7](Cl)=[O:8])[CH2:4][CH3:5].[CH2:13]([Cl:15])Cl>[Cl-].[Zn+2].[Cl-]>[Cl:15][CH2:13][O:8][C:7](=[O:2])[CH:6]([CH2:10][CH2:11][CH3:12])[CH2:3][CH2:4][CH3:5] |f:3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
4.88 g
|
Type
|
reactant
|
Smiles
|
C(CC)C(C(=O)Cl)CCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture continued stirring at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 50-55° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
chromatographed on 150 g silica gel
|
Type
|
WASH
|
Details
|
Elution with 1 to 5% ethyl acetate/hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCOC(C(CCC)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |